molecular formula C18H25N3O2 B5586849 4-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]benzamide

4-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]benzamide

Cat. No. B5586849
M. Wt: 315.4 g/mol
InChI Key: ZVGJYCVCZSFFOV-UHFFFAOYSA-N
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Description

The compound of interest belongs to the class of organic compounds known as benzamides, characterized by a benzamide moiety attached to various functional groups that can alter its physical, chemical, and biological properties. Benzamides are significant in pharmaceutical chemistry due to their versatile pharmacological activities, and their synthesis and study are crucial for developing new therapeutic agents.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the amide coupling reaction between an amine and a carboxylic acid or its derivatives. For compounds similar to the one of interest, multi-step synthesis can include the formation of intermediate pyrazole or pyranone derivatives, followed by further functionalization through reactions like the Bischler-Napieralski reaction, cyclocondensation, or nucleophilic addition (Kariuki et al., 2022). These methods provide access to a wide variety of benzamide derivatives with diverse substituents.

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including the compound , can be elucidated using techniques such as X-ray crystallography. These studies reveal the configuration, conformation, and intermolecular interactions, such as hydrogen bonding and π-π stacking, that contribute to the stability and properties of the compound. For instance, the crystal structure analysis of related benzamides shows specific conformations and intermolecular interactions that could influence the compound's biological activity and solubility (Kranjc et al., 2011).

Chemical Reactions and Properties

Benzamides, including the compound of interest, can undergo various chemical reactions that modify their structure and functional groups, leading to new compounds with potential biological activities. These reactions can include nucleophilic substitution, oxidation, reduction, and cycloaddition reactions. The specific chemical reactions and properties of a compound depend on its functional groups and substituents, which can be designed to target specific biological pathways or interactions (Morgan et al., 1990).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are critical for their application in drug formulation and delivery. These properties are influenced by the compound's molecular structure and the presence of specific functional groups. For example, the introduction of hydroxy or methoxy groups can significantly affect the compound's solubility in different solvents, which is crucial for its bioavailability (Kranjc et al., 2012).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including reactivity, stability, and acidity or basicity of functional groups, are essential for understanding their mechanism of action in biological systems. These properties are determined by the compound's electronic structure, which can be studied using spectroscopic methods and computational chemistry techniques. The chemical properties influence the compound's interaction with biological targets, such as enzymes or receptors, and its metabolic stability in the body (Saeed et al., 2015).

properties

IUPAC Name

4-(3-hydroxy-3-methylbutyl)-N-[2-(4-methylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-14-12-20-21(13-14)11-10-19-17(22)16-6-4-15(5-7-16)8-9-18(2,3)23/h4-7,12-13,23H,8-11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGJYCVCZSFFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCNC(=O)C2=CC=C(C=C2)CCC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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